molecular formula C9H8O B087926 2-Ethynylbenzyl alcohol CAS No. 10602-08-1

2-Ethynylbenzyl alcohol

Cat. No. B087926
CAS RN: 10602-08-1
M. Wt: 132.16 g/mol
InChI Key: ZKCWIJQOZHADEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Ethynylbenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 2-alkynylbenzaldehydes with ketones in the presence of catalysts like trans-4-OH-L-proline or L-prolinamide derivatives, leading to the formation of highly functionalized (2-ethynylphenyl)alcohols with good yields and selectivities (Ramachary, Mondal, & Madhavachary, 2012). This method demonstrates the versatility and efficiency of utilizing catalytic reactions for the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of 2-ethynylbenzyl alcohol includes a benzene ring attached to an ethynyl group (-C≡CH) and a hydroxyl group (-OH). The structure influences its chemical behavior and interaction with other substances. Detailed structural and spectral properties of poly(2-ethynylbenzyl alcohol) have been studied to understand the conjugated polymer backbone and photoluminescence characteristics (Lee et al., 2009).

Chemical Reactions and Properties

2-Ethynylbenzyl alcohol undergoes various chemical reactions, including cyclization and polymerization. For instance, its cyclization reactions promoted by tetrabutylammonium fluoride result in the formation of different ring structures depending on the substituents present on the acetylene moiety (Hiroya et al., 2001). These reactions are essential for synthesizing cyclic compounds with potential applications in various fields.

Scientific Research Applications

Cyclization Reactions and Catalysis

2-Ethynylbenzyl alcohol plays a pivotal role in cyclization reactions, a fundamental process in organic synthesis for constructing cyclic compounds. The regioselectivity of cyclization reactions of 2-ethynylbenzyl alcohol, when promoted by tetrabutylammonium fluoride (TBAF), leads to the formation of six-membered ring derivatives, showcasing its utility in synthesizing complex organic frameworks (Hiroya et al., 2001). Moreover, the successful use of Ru(PR2NR'2) complexes in the cyclization of 2-ethynylbenzyl alcohol demonstrates the compound's versatility in catalyzed reactions, albeit with limitations due to low conscription and competitive deactivation (Stubbs et al., 2016).

Polymer Science and Photoluminescence

In polymer science, 2-ethynylbenzyl alcohol is utilized for the synthesis of hydroxy group-containing polyacetylenes. The preparation of poly(2-ethynylbenzyl alcohol) [poly(EBA)] using various transition metal catalysts highlights its role in creating conjugated polymer backbones. The resulting polymers exhibit distinct photoluminescence properties, with peaks observed at specific wavelengths corresponding to their band gaps, thus underscoring their potential in optoelectronic applications (Won-Chul Lee et al., 2009).

Organic Oxides and Cycloaddition Reactions

2-Ethynylbenzyl alcohol's reactivity extends to its interactions with organic oxides and α-diazoesters in gold-catalyzed reactions. These processes result in the formation of 1,3-dihydroisobenzofuran and naphthalene derivatives, respectively, illustrating the compound's adaptability in synthesizing diverse organic structures. The elucidation of mechanisms for these formal cycloadducts through isotope labeling further exemplifies the scientific interest in exploring the reactivity of 2-ethynylbenzyl ethers (Pawar et al., 2013).

properties

IUPAC Name

(2-ethynylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCWIJQOZHADEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451579
Record name 2-Ethynylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylbenzyl alcohol

CAS RN

10602-08-1
Record name 2-Ethynylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-2-hydroxymethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
K Hiroya, R Jouka, M Kameda, A Yasuhara… - Tetrahedron, 2001 - Elsevier
… 4d In this paper, we report the TBAF-mediated cyclization reaction of 2-ethynylbenzyl alcohol derivatives and 2-ethynylbenzylamine derivatives and the mechanistic studies of this …
Number of citations: 118 www.sciencedirect.com
WC Lee, SH Jin, WS Lyoo, JW Park… - … Crystals and Liquid …, 2009 - Taylor & Francis
… A hydroxy group-containing polyacetylene, poly(2-ethynylbenzyl alcohol)[poly(EBA)] was prepared by the polymerization of 2-ethynylbenzyl alcohol by using various transition metal …
Number of citations: 2 www.tandfonline.com
YS Gal, SH Jin, JW Park, KT Lim - Molecular Crystals and Liquid …, 2014 - Taylor & Francis
… around 500 nm and poly(2-ethynylbenzyl alcohol) as well as poly(4-EBA) exhibited about 550 nm [Citation27]. Especially, poly(2-ethynylbenzyl alcohol) showed the longest maximum …
Number of citations: 3 www.tandfonline.com
JM Stubbs, JPJ Bow, RJ Hazlehurst… - Dalton Transactions, 2016 - pubs.rsc.org
… The precatalysts [Ru(Cp)(P R 2 N Bn 2 )(MeCN)]PF 6 are active toward cyclization of 2-ethynylbenzyl alcohol at low catalyst loading and mild temperatures. Catalyst performance …
Number of citations: 12 pubs.rsc.org
G Albano, M Lissia, LA Aronica - Atti del XXVI Congresso Nazionale …, 2017 - arpi.unipi.it
… (3) Very recently, we extended our silylcarbocyclisation-desilylation protocol to the preparation of various 4-(arylmethyl) isochroman-3-ones starting from 2-ethynylbenzyl alcohol and …
Number of citations: 0 arpi.unipi.it
제갈영순, 진성호 - 한국고분자학회학술대회연구논문초록집, 2012 - cheric.org
… Here, we prepared a new conjugated polymer with hydroxybenzyl functional groups through the polymerization of 2-ethynylbenzyl alcohol by palladium-based catalysts. This …
Number of citations: 2 www.cheric.org
BJ Bridge, PD Boyle, JM Blacquiere - Organometallics, 2020 - ACS Publications
… Using the optimal conditions for the formation of Ind, catalysts 1a,b were both used for the intramolecular hydralkoxylation of 2-ethynylbenzyl alcohol (EBA; Table 2). At 2 mol %, catalyst …
Number of citations: 11 pubs.acs.org
DE Chapple, MA Hoffer, PD Boyle… - Organometallics, 2022 - ACS Publications
… The cooperative [Ru(Cp)(P 2 Cy N 2 Ph )(MeCN)][PF 6 ] (Ru2) complex was utilized for additive-free hydroalkoxylation of 2-ethynylbenzyl alcohol (1a) to generate isochromene. The …
Number of citations: 4 pubs.acs.org
G Albano, M Morelli, LA Aronica - European Journal of Organic …, 2017 - Wiley Online Library
… At the beginning of our study, the silylcarbocyclisation reaction of 2-ethynylbenzyl alcohol (1) was investigated; the results obtained are summarised in Table 1. Starting material 1 was …
JM Stubbs, DE Chapple, PD Boyle… - …, 2018 - Wiley Online Library
… The catalytic performance of 2 a–e and 4 were assessed in the cyclization of 2-ethynyl aniline and 2-ethynylbenzyl alcohol. It was revealed that the positioning of the pendent amine …

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